molecular formula C9H8ClNO3 B15204918 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone

1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone

Cat. No.: B15204918
M. Wt: 213.62 g/mol
InChI Key: YVPBLUCLWKVMLK-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is an organic compound with the molecular formula C9H8ClNO3 It is characterized by the presence of a chloro, methyl, and nitro group attached to a phenyl ring, along with an ethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone can be synthesized through several methods. One common approach involves the nitration of 5-chloro-2-methylacetophenone using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the nitration process and avoid over-nitration.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium hydroxide, ammonia, thiols.

    Oxidation: Potassium permanganate, chromic acid.

Major Products Formed:

    Reduction: 1-(5-Chloro-2-methyl-3-aminophenyl)ethanone.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 1-(5-Chloro-2-carboxy-3-nitrophenyl)ethanone.

Scientific Research Applications

1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(5-chloro-2-methyl-3-nitrophenyl)ethanone and its derivatives depends on the specific application and target. For instance, in biological systems, the compound may interact with cellular proteins or enzymes, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or other cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

    1-(5-Chloro-2-hydroxy-4-methyl-3-nitrophenyl)ethanone: This compound has a hydroxyl group instead of a methyl group, which can significantly alter its chemical properties and reactivity.

    1-(2-Chloro-5-nitrophenyl)ethanone: This compound has a different substitution pattern on the phenyl ring, which can affect its chemical behavior and applications.

Uniqueness: 1-(5-Chloro-2-methyl-3-nitrophenyl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the chloro, methyl, and nitro groups in specific positions on the phenyl ring allows for targeted chemical modifications and applications in various fields.

Properties

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

1-(5-chloro-2-methyl-3-nitrophenyl)ethanone

InChI

InChI=1S/C9H8ClNO3/c1-5-8(6(2)12)3-7(10)4-9(5)11(13)14/h3-4H,1-2H3

InChI Key

YVPBLUCLWKVMLK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])Cl)C(=O)C

Origin of Product

United States

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